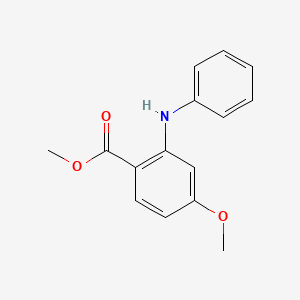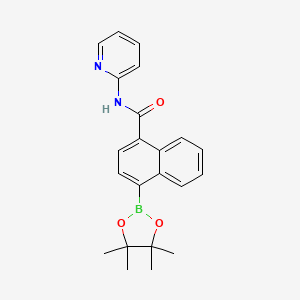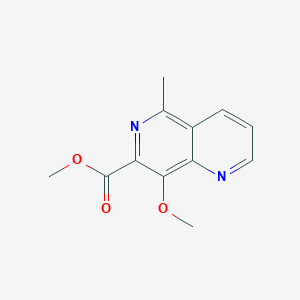
N-(2-hydroxypyridin-3-yl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxo-1H-pyridin-3-yl)benzamide: is a chemical compound characterized by its unique structure, which includes a pyridine ring with a 2-oxo group and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-1H-pyridin-3-yl)benzamide typically involves the reaction of 2-oxo-1H-pyridin-3-ylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, helps to facilitate the reaction and improve the yield.
Industrial Production Methods: In an industrial setting, the production of N-(2-oxo-1H-pyridin-3-yl)benzamide may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-oxo-1H-pyridin-3-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of N-(2-oxo-1H-pyridin-3-yl)benzamide can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzamides.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(2-oxo-1H-pyridin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine: N-(2-oxo-1H-pyridin-3-yl)benzamide has shown promise in medicinal applications. It may be used as a precursor for the synthesis of pharmaceuticals or as a therapeutic agent itself.
Industry: In the industrial sector, this compound can be utilized in the production of various chemical products, including agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism by which N-(2-oxo-1H-pyridin-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
2-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide
3-cyanopyridine derivatives
Indole derivatives
Uniqueness: N-(2-oxo-1H-pyridin-3-yl)benzamide stands out due to its specific structural features, which confer unique reactivity and biological properties compared to similar compounds
Propriétés
Formule moléculaire |
C12H10N2O2 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
N-(2-oxo-1H-pyridin-3-yl)benzamide |
InChI |
InChI=1S/C12H10N2O2/c15-11(9-5-2-1-3-6-9)14-10-7-4-8-13-12(10)16/h1-8H,(H,13,16)(H,14,15) |
Clé InChI |
GOEMCCUDXZYIFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(2-methylpropyl)amino]-2-methylbenzaldehyde](/img/structure/B15356420.png)
![1-[(2-methylphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B15356428.png)











![4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)
